molecular formula C11H12O3 B2856257 (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid CAS No. 2248219-64-7

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid

Cat. No.: B2856257
CAS No.: 2248219-64-7
M. Wt: 192.214
InChI Key: DRRGEMCHWTVDMW-JAVCKPHESA-N
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Description

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid is a chiral compound that features a benzofuran ring fused with a propanoic acid moiety

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1-benzofuran-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)9-6-14-10-5-3-2-4-8(9)10/h2-5,7,9H,6H2,1H3,(H,12,13)/t7-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRGEMCHWTVDMW-JAVCKPHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1COC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid side chain. One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions to form the benzofuran ring. Subsequent steps include the addition of the propanoic acid group through reactions such as Friedel-Crafts acylation or other suitable organic transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid is unique due to its combination of the benzofuran ring and the chiral propanoic acid side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

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